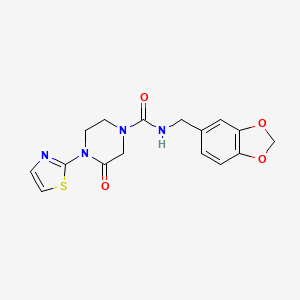

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide”, there are general methods for synthesizing thiophene derivatives. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method, the Paal–Knorr reaction, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and characterization of research chemicals, including analogs of N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide, have been explored to understand their chemical properties and potential as synthetic cannabinoids. Studies have detailed the synthesis routes, analytical characterization, and differentiation of isomers, highlighting the importance of accurate identification in research and potential therapeutic applications (McLaughlin et al., 2016).

Antimicrobial and Antioxidant Activities

- Novel compounds with thiophene motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide showed effective antibacterial activity, underscoring the potential of thiophene derivatives in developing new antimicrobial agents (Cakmak et al., 2022).

Drug Design and Molecular Docking

- The structural analysis and biological evaluation of thiophene derivatives, including those structurally related to N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide, have contributed to drug design efforts. These efforts are aimed at identifying novel therapeutic targets, with some studies revealing new binding sites for enzyme inhibitors, thereby offering opportunities for the development of selective and potent inhibitors (He et al., 2015).

Pharmacological Applications

- Research has also focused on the synthesis and biological evaluation of thiophene derivatives as potential anti-inflammatory agents. Such studies underscore the pharmacological relevance of thiophene derivatives, providing insights into their mechanisms of action and potential therapeutic benefits (Thabet et al., 2011).

Advanced Materials Development

- The development of novel polyamides containing cyclobutane in the main chain from derivatives similar to N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide has been reported. These materials show promise in various applications, including as antioxidants, highlighting the versatility of these compounds in materials science (Castillo et al., 2004).

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS/c16-13(11-5-3-6-11)15-14(8-1-2-9-14)12-7-4-10-17-12/h4,7,10-11H,1-3,5-6,8-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVMQXJJOPHEOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)cyclobutanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

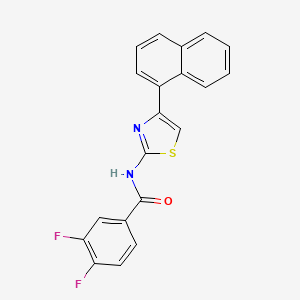

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B2701443.png)

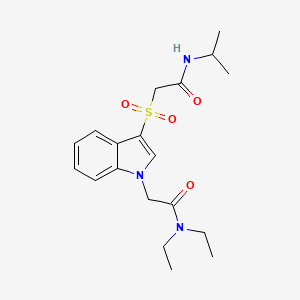

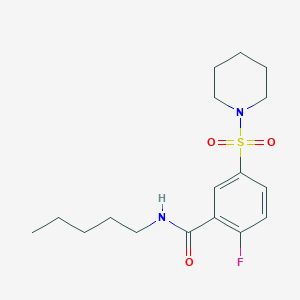

![N-(4-ethylphenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2701448.png)

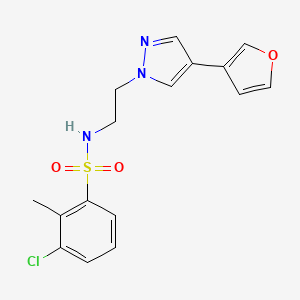

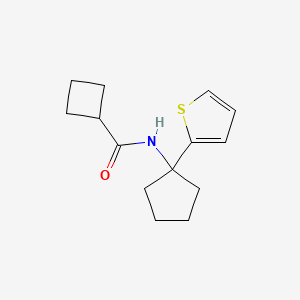

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2701452.png)

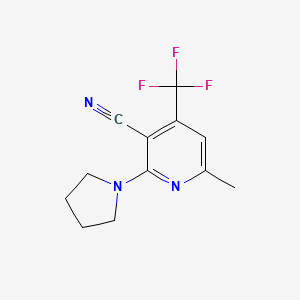

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2701453.png)